molecular formula C4H2F4O3 B1304688 Difluoroacetic anhydride CAS No. 401-67-2

Difluoroacetic anhydride

Cat. No. B1304688
CAS RN: 401-67-2
M. Wt: 174.05 g/mol
InChI Key: IYXUFOCLMOXQSL-UHFFFAOYSA-N
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Description

Difluoroacetic anhydride is a compound with the molecular formula C4H2F4O3 . It is a structural analog of acetic acid where two of the three hydrogen atoms on the alpha carbon are replaced with fluorine atoms . It is used as a reagent for the derivatization of amines, alcohols, etc., for GC purposes .


Synthesis Analysis

A general and practical method of Cu-catalyzed alkene difluoromethylation with difluoroacetic anhydride (DFAA) as a CF2H source has been developed . This method involves bis (difluoroacetyl) peroxide (BDFAP) in situ generated from DFAA and H2O2 .


Molecular Structure Analysis

The molecular structure of Difluoroacetic anhydride can be found in various databases such as PubChem and ChemSpider . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Difluoroacetic anhydride has been used in the catalytic difluoromethylation of alkenes . It has also been used as an electrolyte additive to improve the cycling performance of the lithium metal anode .


Physical And Chemical Properties Analysis

The physical and chemical properties of Difluoroacetic anhydride can be found in databases like PubChem and ChemSpider .

Mechanism of Action

The mechanism of action involves an oxidative quenching cycle of the photocatalyst, similar to other Ir(III) photocatalysis . The use of a copper catalyst enables amino-, allylic, and oxy-difluoromethylation under thermal conditions .

Safety and Hazards

Difluoroacetic anhydride is combustible and may pose a slight fire hazard when exposed to heat or flame . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray and ensuring adequate ventilation .

Future Directions

Recent advances in visible light-mediated radical fluoro-alkylation have expanded the fields of organofluorine chemistry and visible light-mediated synthesis . Future developments should aim at filling gaps such as a general method for Markovnikov difluoromethylation of alkenes or undirected C(sp3)–H difluoromethylation .

properties

IUPAC Name

(2,2-difluoroacetyl) 2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXUFOCLMOXQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378861
Record name Difluoroacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoroacetic anhydride

CAS RN

401-67-2
Record name Difluoroacetic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Difluoroacetic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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